Biphenyl-2,3-diol

Description

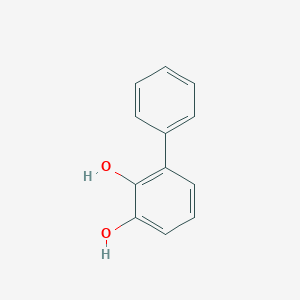

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOQAAJBYBTSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150353 | |

| Record name | 2,3-Dihydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-63-7 | |

| Record name | 2,3-Dihydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl-2,3-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dihydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BIPHENYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT8N5388Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biphenyl-2,3-diol chemical properties and structure

An In-depth Technical Guide to Biphenyl-2,3-diol

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 1133-63-7), a pivotal member of the hydroxybiphenyl class of compounds.[1][2] This document delves into its core chemical and structural properties, outlines a robust synthesis methodology, and explores its applications, particularly as a scaffold in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource.

Core Chemical Structure and Physicochemical Properties

This compound, also known as 3-phenylcatechol, is an aromatic hydrocarbon belonging to the class of catechols and hydroxybiphenyls.[1][2] Its structure consists of a 1,1'-biphenyl core substituted with two hydroxy groups at the 2 and 3 positions.[1][2] This specific arrangement of hydroxyl groups on one of the phenyl rings imparts distinct chemical reactivity and potential for biological interactions.

The presence of the catechol moiety makes it a subject of interest for studying enzymatic oxidation and its role as a potential precursor for more complex molecules. The free rotation around the C-C single bond connecting the two phenyl rings allows for conformational flexibility, which is a key consideration in molecular modeling and drug design when using this scaffold.

Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 1133-63-7 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| IUPAC Name | 3-phenylbenzene-1,2-diol | [2] |

| Melting Point | 114 °C | [1] |

| Boiling Point (Predicted) | 352.9 ± 30.0 °C | [1] |

| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [1] |

| XLogP3 | 2.7 | [1][2] |

| Hydrogen Bond Donors | 2 | [1][2] |

| Hydrogen Bond Acceptors | 2 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

Spectroscopic and Structural Characterization

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 6.7-7.5 ppm) corresponding to the eight protons on the biphenyl core. The two hydroxyl protons will appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms, unless symmetry results in overlapping peaks. The carbons bearing the hydroxyl groups (C2 and C3) would be expected to appear significantly downfield (in the δ 140-155 ppm range) compared to the other aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. Key absorptions for this compound would include a broad O-H stretching band around 3300-3500 cm⁻¹, characteristic C-O stretching bands in the 1200-1300 cm⁻¹ region, and several bands corresponding to aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 186. Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the biphenyl linkage, providing further structural confirmation.

Synthesis Methodology: A Field-Proven Protocol

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling being a prevalent method.[5] However, a common and reliable route to this compound involves the demethylation of the more readily available precursor, 2,3-dimethoxybiphenyl. This approach is often favored for its high yields and straightforward execution.

Protocol: Demethylation of 2,3-Dimethoxybiphenyl

This protocol describes a robust method for the synthesis of this compound via the cleavage of methyl ether groups using boron tribromide (BBr₃), a powerful Lewis acid.[6]

Causality of Experimental Choices:

-

Reagent: Boron tribromide is a highly effective reagent for cleaving aryl methyl ethers. Its strong Lewis acidity facilitates the coordination to the ether oxygen, weakening the C-O bond and enabling nucleophilic attack by the bromide ion.

-

Solvent: Anhydrous dichloromethane (CH₂Cl₂) is the solvent of choice as it is inert to BBr₃ and effectively dissolves the starting material. Its low boiling point simplifies removal during the work-up procedure.

-

Temperature: The reaction is initiated at a low temperature (-78 °C, typically a dry ice/acetone bath) to control the highly exothermic reaction between BBr₃ and the substrate, preventing potential side reactions. Allowing the reaction to warm to room temperature ensures the completion of the demethylation process.

-

Work-up: The addition of water or methanol serves to quench the excess BBr₃ and hydrolyze the resulting boron-oxygen intermediates, liberating the free hydroxyl groups of the final product.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2,3-dimethoxybiphenyl (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add a solution of boron tribromide (BBr₃) (2.5 equivalents) in anhydrous CH₂Cl₂ dropwise to the cooled solution over 30 minutes. Maintain the temperature below -70 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ligroin) to yield pure this compound.[1]

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 (NMR, IR, MS).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][7] Biphenyl derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anti-cancer properties.[7][8]

This compound, with its catechol functionality, serves as a versatile starting material for synthesizing more complex derivatives. The hydroxyl groups can be selectively protected or functionalized to modulate the molecule's pharmacokinetic and pharmacodynamic properties.

-

Anticancer Research: Hydroxylated biphenyls have shown promise as potential antitumor agents.[9] The catechol moiety can participate in redox cycling, potentially inducing oxidative stress in cancer cells. Furthermore, the biphenyl structure can be tailored to interact with specific biological targets, such as protein kinases or receptors involved in cell proliferation.[9]

-

Enzyme Inhibition: The structure of this compound makes it a candidate for studies on enzyme inhibition. For instance, the enzyme this compound 1,2-dioxygenase is involved in the degradation pathway of biphenyl compounds in certain microorganisms.[10] Understanding how derivatives of this substrate interact with such enzymes can inform the design of bioremediation strategies or novel enzyme inhibitors.

-

Antioxidant and Anti-inflammatory Agents: Catechol-containing compounds are well-known for their antioxidant properties. The hydroxyl groups can scavenge free radicals, which are implicated in various inflammatory diseases. The biphenyl moiety can be further derivatized to enhance these properties or to introduce additional functionalities that target inflammatory pathways.

Logical Relationship Diagram

Caption: Applications of this compound in medicinal chemistry.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[2][11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid breathing dust and prevent contact with skin and eyes.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

First Aid:

-

In case of skin contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[11][14]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]

-

If inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[11][14]

-

If swallowed: Rinse mouth and call a physician if you feel unwell.[14]

-

Conclusion

This compound is a chemically significant molecule with a rich potential for application, particularly in the synthesis of pharmacologically active compounds. Its defined structure, characterized by a flexible biphenyl backbone and a reactive catechol moiety, makes it an attractive starting point for the development of novel therapeutics. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an exploration of its applications, grounding all information in established scientific principles to support the endeavors of researchers and drug development professionals.

References

-

ChemBK. (n.d.). [1,1'-biphenyl]-2,3'-diol - Physico-chemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-2,3'-diol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydroxybiphenyl. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4931-66-2 | Chemical Name : Methyl L-pyroglutamate. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

Li, Y., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. Communications Chemistry, 6(1), 54. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H10O2). Retrieved from [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:16205). Retrieved from [Link]

-

Monarch Initiative. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and biological activity of biphenyl group derivatives. Retrieved from [Link]

-

Pisano, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3328. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]

-

NIH 3D. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. Retrieved from [Link]

-

The Versatility of Biphenyl Derivatives. (n.d.). CAS 2373-98-0 in Modern Synthesis. Retrieved from [Link]

-

Zewail, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19087. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β‐Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound 1,2-dioxygenase. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijsdr.org [ijsdr.org]

- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]

- 10. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

Topic: Synthesis Methods for Biphenyl-2,3-diol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-2,3-diol, a phenylated catechol, represents a valuable molecular scaffold in medicinal chemistry and a key metabolite in the biodegradation of biphenyl.[1][2][3][4][5] Its synthesis, however, presents a significant regioselectivity challenge, as conventional aromatic substitution reactions often yield complex isomeric mixtures. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a primary focus on the highly efficient and regioselective biocatalytic approach. We will delve into the mechanistic underpinnings of enzymatic hydroxylation, provide detailed experimental protocols, and contrast this modern methodology with more classical, multi-step chemical syntheses. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering field-proven insights into the production of this important synthetic building block.

Introduction: The Significance and Synthetic Challenge of this compound

This compound, also known as 3-phenylcatechol, is a member of the hydroxybiphenyl class of compounds.[1] Its structure, featuring a catechol moiety fused with a phenyl ring, imparts unique electronic and steric properties, making it a desirable intermediate in the synthesis of pharmacologically active molecules.[6][7][8] Biphenyl derivatives are integral to numerous marketed drugs, exhibiting a wide range of biological activities including anti-inflammatory, antihypertensive, and antimicrobial effects.[6][7][9]

The primary challenge in synthesizing this compound lies in achieving precise control over the position of the hydroxyl groups. The direct functionalization of the biphenyl core is notoriously difficult to control, often leading to hydroxylation at the more accessible para-positions (e.g., 4-hydroxybiphenyl or 4,4'-dihydroxybiphenyl).[10][11] This inherent difficulty in traditional chemical methods has spurred the development of advanced catalytic systems, with biocatalysis emerging as the most authoritative and efficient solution.

The Premier Route: Biocatalytic Regioselective Hydroxylation

The most direct and industrially viable method for producing this compound is the enzymatic ortho-hydroxylation of the readily available precursor, 2-hydroxybiphenyl (also known as 2-phenylphenol or o-phenylphenol).[12][13] This strategy leverages the exquisite regioselectivity of specific enzymes to install a hydroxyl group at the C-3 position with near-perfect precision.

The Cornerstone Enzyme: 2-Hydroxybiphenyl 3-Monooxygenase (HbpA)

The key biocatalyst for this transformation is 2-hydroxybiphenyl 3-monooxygenase, commonly referred to as HbpA.[12] HbpA is a single-component, flavin-dependent monooxygenase that catalyzes the specific hydroxylation of 2-hydroxybiphenyl to yield this compound (3-phenylcatechol).[12][14]

Causality of Experimental Choice: The selection of HbpA is dictated by its inherent and high regioselectivity. Unlike chemical oxidants which are often indiscriminate, HbpA's active site is structurally tailored to bind 2-hydroxybiphenyl in an orientation that exposes only the C-3 position to the reactive catalytic species. This enzymatic control obviates the need for complex protecting group strategies and significantly simplifies product purification.

The Catalytic Mechanism of HbpA

The catalytic cycle of HbpA is a self-validating system that relies on the regeneration of its flavin cofactor. The process can be summarized as follows:

-

Reduction: The oxidized flavin adenine dinucleotide (FAD) within the enzyme is first reduced to FADH₂ by nicotinamide adenine dinucleotide (NADH).

-

Oxygen Activation: FADH₂ reacts with molecular oxygen (O₂) to form a highly reactive flavin-peroxo intermediate.

-

Hydroxylation: This intermediate performs an electrophilic attack on the electron-rich aromatic ring of the 2-hydroxybiphenyl substrate, specifically at the ortho position (C-3) to the existing hydroxyl group.

-

Product Release: Following hydroxylation, the product, this compound, is released, and the flavin cofactor is returned to its oxidized state, ready for the next cycle.

Caption: Catalytic cycle of HbpA monooxygenase.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes a representative batch synthesis. The system's trustworthiness is ensured by the inclusion of a cofactor regeneration cycle, which is critical for process economy and efficiency.

1. Enzyme and Reagent Preparation:

-

Enzyme: Recombinant HbpA expressed in a suitable host (e.g., E. coli) and purified, or used as a whole-cell biocatalyst.

-

Cofactor Regeneration System: Formate Dehydrogenase (FDH) is co-expressed or added to the reaction mixture. FDH catalyzes the oxidation of formate to CO₂, concomitantly reducing NAD⁺ to NADH.[12] This continuously supplies the NADH required by HbpA.

-

Buffer: 50 mM Phosphate buffer (pH 7.5).

-

Substrates: 2-Hydroxybiphenyl solution (e.g., 100 mM in a water-miscible solvent like DMSO) and Sodium Formate (1 M aqueous solution).

-

Cofactor: NAD⁺ (1-2 mM).

2. Reaction Setup:

-

To a temperature-controlled reaction vessel (e.g., 30 °C), add the phosphate buffer.

-

Add NAD⁺ to a final concentration of 1 mM.

-

Add HbpA and FDH enzymes to their optimal concentrations.

-

Initiate gentle stirring.

3. Reaction Execution:

-

Add Sodium Formate solution to a final concentration of 200-300 mM.

-

Begin the reaction by adding the 2-hydroxybiphenyl solution dropwise to a final concentration of 10-20 mM. Note: Substrate inhibition can occur at high concentrations, so a fed-batch or continuous-flow approach is often superior for scalability.[10][12]

-

Monitor the reaction progress using HPLC by measuring the disappearance of the substrate and the appearance of the product.

4. Product Extraction and Purification:

-

Once the reaction reaches completion (typically 4-24 hours), terminate it by acidifying the mixture to pH ~2.0 with HCl. This precipitates the proteins and protonates the product.

-

Centrifuge the mixture to remove the precipitated protein.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.

Caption: Experimental workflow for biocatalytic synthesis.

Alternative Chemical Synthesis Strategies

While biocatalysis is superior, a comprehensive understanding requires consideration of traditional organometallic approaches. These are typically multi-step processes that rely on C-C bond formation, with the primary challenge being the introduction and subsequent deprotection of the catechol moiety.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a powerful tool for constructing the biphenyl backbone.[9][15][16] To synthesize this compound, this would involve coupling a protected catechol derivative with a phenyl partner.

Proposed Synthetic Pathway:

-

Protection: The starting material, 2,3-dihydroxybenzaldehyde or a related catechol, must first be protected to prevent unwanted side reactions. A common strategy is methylation to form 2,3-dimethoxybenzaldehyde.

-

Halogenation: The protected catechol is then halogenated, for example, via bromination, to install a leaving group necessary for the cross-coupling reaction, yielding a compound like 1-bromo-2,3-dimethoxybenzene.

-

Cross-Coupling: The protected and halogenated catechol derivative is then coupled with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) to form 2,3-dimethoxybiphenyl.

-

Deprotection: The final and often challenging step is the cleavage of the protecting groups (e.g., methyl ethers) using a strong Lewis acid like boron tribromide (BBr₃) to reveal the final product, this compound.

Caption: Proposed Suzuki-Miyaura synthesis pathway.

Expertise & Causality: This multi-step approach is significantly more complex and less atom-economical than the biocatalytic route. The choice of protecting group is critical; methyl ethers are robust but require harsh deprotection conditions that can affect overall yield. The Suzuki coupling itself is well-established, but the overall linear sequence makes it less efficient for large-scale production compared to the single-step enzymatic conversion.

Synthesis of the Key Precursor: 2-Hydroxybiphenyl

The economic viability of the primary biocatalytic route is dependent on the availability of its precursor, 2-hydroxybiphenyl. It is primarily sourced via two major industrial methods.[13][17][18]

-

Byproduct of Phenol Synthesis: It is isolated as a byproduct during the hydrolysis of chlorobenzene in the Dow process for phenol production.[18] The distillation residue is rich in a mixture of 2- and 4-hydroxybiphenyl, which can be separated.[17]

-

Condensation of Cyclohexanone: A base-catalyzed dimerization of cyclohexanone yields 2-(1-cyclohexenyl)cyclohexanone. Subsequent catalytic dehydrogenation of this intermediate produces 2-hydroxybiphenyl.[13][18]

Comparative Analysis of Synthesis Methods

The choice of synthetic route is a critical decision in process development, balancing factors of efficiency, cost, and environmental impact.

| Parameter | Biocatalytic Route (HbpA) | Suzuki-Miyaura Route |

| Regioselectivity | Excellent (>99%) | Dependent on precursor synthesis |

| Number of Steps | 1 (from 2-hydroxybiphenyl) | 3-4 (from catechol derivative) |

| Reaction Conditions | Mild (aqueous, ~30°C, neutral pH) | Harsh (anhydrous solvents, strong acids/bases, high temps) |

| Atom Economy | High | Moderate to Low |

| Environmental Impact | "Green" (water as solvent, biodegradable catalyst) | Relies on organic solvents, heavy metal catalysts, and stoichiometric reagents |

| Scalability | Proven, especially with continuous flow reactors | Challenging due to multiple steps and purification needs |

| Key Challenge | Enzyme stability and cofactor cost | Protecting group manipulation and harsh deprotection step |

Conclusion and Future Outlook

For the synthesis of this compound, the biocatalytic hydroxylation of 2-hydroxybiphenyl using the monooxygenase HbpA stands as the demonstrably superior method.[12] Its unparalleled regioselectivity, mild reaction conditions, and adherence to green chemistry principles make it the preferred choice for both laboratory and industrial-scale production. While classical organometallic methods like the Suzuki-Miyaura coupling provide a theoretical pathway, they are encumbered by multiple steps, the need for protecting groups, and less favorable environmental profiles.

Future research will likely focus on enhancing the biocatalytic process through protein engineering of HbpA for improved stability, substrate tolerance, and catalytic turnover. Furthermore, the development of immobilized enzyme systems and more efficient cofactor regeneration strategies will continue to drive down costs and improve the scalability of this elegant and efficient synthesis.

References

-

Buehler, K., et al. (2018). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC - NIH. Available at: [Link]

-

Jain, Z. J., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxybiphenyl. PubChem. Available at: [Link]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2001). Ortho-hydroxylation of α-substituted phenols catalyzed by 2-hydroxybiphenyl-3-monooxygenase. Available at: [Link]

-

Wikipedia. (n.d.). This compound 1,2-dioxygenase. Available at: [Link]

-

International Agency for Research on Cancer. (1999). ortho-Phenylphenol and its sodium salt. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. Available at: [Link]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

-

Pacios, L. F. (2009). Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics. PubMed. Available at: [Link]

-

Monarch Initiative. (n.d.). This compound. Available at: [Link]

-

Eltis, L. D., et al. (1993). Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. PubMed. Available at: [Link]

-

Pacios, L. F. (2009). Structures and Thermodynamics of Biphenyl Dihydrodiol Stereoisomers and Their Metabolites in the Enzymatic Degradation of Arene Xenobiotics. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 2-Phenylphenol. Available at: [Link]

-

Ataman Kimya. (n.d.). ORTHO-PHENYL PHENOL. Available at: [Link]

-

Sylvestre, M., et al. (2000). Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356. PMC - NIH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-2-ol. PubChem. Available at: [Link]

-

FAO. (1999). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. Available at: [Link]

-

National Institutes of Health. (n.d.). This compound. NIH 3D. Available at: [Link]

-

IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]

-

Cox, J. C., & Golbeck, J. H. (1985). Hydroxylation of Biphenyl by Aspergillus Parasiticus: Approaches to Yield Improvment in Fermenter Cultures. PubMed. Available at: [Link]

-

Creasy, R. J. (1970). A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species. PMC - NIH. Available at: [Link]

-

ResearchGate. (2012). Synthesis of Biphenyls. Available at: [Link]

Sources

- 1. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monarch Initiative [monarchinitiative.org]

- 4. researchgate.net [researchgate.net]

- 5. NIH 3D [3d.nih.gov]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ijsdr.org [ijsdr.org]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxylation of biphenyl by Aspergillus parasiticus: Approaches to yield improvment in fermenter cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. 2-Phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 18. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Crossroads of Defense and Degradation: A Technical Guide to the Natural Occurrence and Metabolic Pathways of Biphenyl-2,3-diol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Situating Biphenyl-2,3-diol in the Biological Landscape

This compound, a catechol member of the hydroxybiphenyls, occupies a fascinating and critical junction in biochemical pathways.[1][2][3][4] While extensively documented as a key intermediate in the microbial degradation of biphenyl and its persistent environmental pollutants, the polychlorinated biphenyls (PCBs), its natural origins are more nuanced and deeply rooted in the chemical ecology of plant-microbe interactions. This guide provides an in-depth exploration of the natural occurrence of this compound's precursors, the biosynthetic pathways that give rise to them, and the subsequent metabolic routes, primarily microbial, that lead to and proceed from this pivotal catechol. Understanding these pathways is not only crucial for advancing bioremediation strategies but also for uncovering novel biocatalysts and potential therapeutic agents.

Part 1: The Genesis of Biphenyl Scaffolds in Nature - A Tale of Plant Defense

The story of naturally occurring this compound begins not with the diol itself, but with the biosynthesis of its parent biphenyl structures in the plant kingdom. These compounds often function as phytoalexins, antimicrobial secondary metabolites produced by plants in response to pathogen attack or abiotic stress.[5]

Natural Sources of Biphenyl Phytoalexins

A number of plant families are known to produce biphenyls and the related dibenzofurans as part of their defense mechanisms. Notable examples include:

-

Rosaceae (Rose family): Species within the Malinae subtribe, which includes economically significant fruit trees like apple (Malus domestica) and pear (Pyrus communis), produce biphenyl phytoalexins such as aucuparin.[5][6] The production of these compounds is often induced by infection with pathogens like the fire blight bacterium Erwinia amylovora or the scab-causing fungus Venturia inaequalis.[6][7]

-

Clusiaceae (Guttiferae family): This family, particularly the genus Garcinia, is a rich source of a diverse array of bioactive compounds, including various biphenyls.[8][9] These compounds contribute to the medicinal properties attributed to plants in this family.[8]

-

Other Plant Sources: Biphenyl derivatives have also been isolated from other plants, such as Oenanthe javanica, where they have shown inhibitory activity against cyclooxygenase-2 (COX-2).[10]

Fungi, especially endolichenic fungi, have also been identified as producers of biphenyl compounds with significant antioxidant activity.[11]

The Biosynthetic Engine: Biphenyl Synthase and Downstream Modifications

The core biphenyl structure in plants is synthesized by the enzyme biphenyl synthase (BIS) , a type III polyketide synthase.[2][12] This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 3,5-dihydroxybiphenyl, the precursor to many biphenyl phytoalexins.[2][7][12]

The pathway for the biosynthesis of aucuparin in Sorbus aucuparia (rowan) has been elucidated and serves as an excellent model for the downstream modifications of the initial biphenyl scaffold.[6]

Biosynthesis of Aucuparin from 3,5-dihydroxybiphenyl:

-

O-methylation: The first step involves the O-methylation of one of the hydroxyl groups of 3,5-dihydroxybiphenyl.

-

4-hydroxylation: A cytochrome P450 monooxygenase then introduces a hydroxyl group at the 4-position of the second phenyl ring.[6]

-

Second O-methylation: The newly introduced hydroxyl group is then methylated to yield aucuparin.[6]

Experimental Protocol: Elicitation and Extraction of Biphenyl Phytoalexins from Pear (Pyrus communis)

This protocol describes a general method for inducing and extracting biphenyl phytoalexins for metabolic studies.

1. Plant Material and Elicitation:

- Use young, healthy leaves from a pear cultivar known to produce biphenyls (e.g., 'Conference').

- Prepare a suspension of Erwinia amylovora (or a suitable fungal elicitor) in a sterile buffer.

- Infiltrate the leaves with the bacterial suspension or spray until runoff.

- As a control, infiltrate a separate set of leaves with the sterile buffer alone.

- Incubate the leaves in a humid environment for 48-72 hours to allow for phytoalexin accumulation.

2. Extraction:

- Harvest the leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

- Grind the frozen leaves to a fine powder using a mortar and pestle or a cryogenic grinder.

- Extract the powdered tissue with methanol or ethanol (e.g., 10 mL per gram of tissue) by sonication or shaking for 1-2 hours at room temperature.

- Centrifuge the mixture to pellet the plant debris.

- Collect the supernatant and filter it through a 0.22 µm syringe filter.

3. Analysis:

- The extract can be concentrated under reduced pressure and redissolved in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) for identification and quantification of biphenyls.

Part 2: The Microbial Catabolism of Biphenyls - The Emergence of this compound

The biphenyls produced by plants are eventually returned to the soil and other environments where they are subject to microbial degradation. It is in this context that this compound emerges as a central metabolite. The ability of microorganisms to degrade biphenyls is thought to have evolved in response to these naturally occurring aromatic compounds. This enzymatic machinery is also responsible for the degradation of anthropogenic pollutants like PCBs.[13]

The Upper Biphenyl Catabolic Pathway

A wide range of bacteria, particularly from the genera Pseudomonas, Rhodococcus, and Burkholderia, are known to degrade biphenyls through a well-characterized aerobic pathway. This is often referred to as the "upper" biphenyl pathway.

The key enzymatic steps leading to and from this compound are as follows:

-

Dioxygenation: The pathway is initiated by biphenyl dioxygenase (BphA) , a multi-component enzyme that incorporates both atoms of molecular oxygen into the biphenyl ring to form cis-2,3-dihydro-2,3-dihydroxybiphenyl.

-

Dehydrogenation: This is followed by the action of cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB) , which oxidizes the dihydrodiol to produce This compound .

-

meta-Cleavage: This compound 1,2-dioxygenase (BphC) then catalyzes the meta-cleavage of the di-hydroxylated ring, opening the aromatic structure to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA).

-

Hydrolysis: Finally, HOPDA hydrolase (BphD) hydrolyzes the cleavage product to yield benzoic acid and 2-hydroxypenta-2,4-dienoic acid.

These products then enter central metabolic pathways.

Fungal Metabolism of Biphenyls

Fungi also play a role in the transformation of biphenyls. For instance, Cunninghamella elegans has been shown to hydroxylate biphenyl at various positions, producing mono- and dihydroxybiphenyls.[1][14] The fungal metabolism of phytoalexins can involve a range of reactions including monooxygenation, reduction, and demethylation, which can lead to the formation of hydroxylated biphenyls.[15]

Experimental Protocol: Enrichment and Isolation of Biphenyl-Degrading Bacteria

This protocol outlines a method for enriching and isolating bacteria from soil that are capable of degrading biphenyl.

1. Enrichment Culture:

- Collect a soil sample from the rhizosphere of plants known to produce biphenyls.

- In a flask containing a minimal salts medium, add a small amount of the soil sample.

- Add biphenyl (dissolved in a non-toxic, water-immiscible solvent or coated onto the inner surface of the flask) as the sole carbon source.

- Incubate the flask at room temperature on a shaker.

- Periodically transfer a small aliquot of the culture to a fresh flask of the same medium to enrich for biphenyl-degrading organisms.

2. Isolation of Pure Cultures:

- After several rounds of enrichment, plate serial dilutions of the culture onto minimal salts agar plates.

- Place a few crystals of biphenyl on the lid of the petri dish to provide a vapor phase of the carbon source.

- Incubate the plates until colonies appear.

- Isolate individual colonies and streak them onto fresh plates to obtain pure cultures.

3. Confirmation of Degradation:

- Grow the isolated strains in liquid minimal salts medium with biphenyl as the sole carbon source.

- Monitor the disappearance of biphenyl and the appearance of metabolites like this compound and benzoic acid using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Part 3: Key Enzymes in the this compound Metabolic Network

The enzymes of the biphenyl catabolic pathway are of significant interest for their potential applications in bioremediation and biocatalysis.

| Enzyme | EC Number | Function | Key Features |

| Biphenyl dioxygenase (BphA) | 1.14.12.18 | Catalyzes the dihydroxylation of biphenyl to cis-2,3-dihydro-2,3-dihydroxybiphenyl. | A multi-component enzyme system. Its substrate specificity is a major determinant in the degradation of different PCB congeners. |

| cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB) | 1.3.1.56 | Oxidizes the dihydrodiol intermediate to this compound. | A member of the short-chain dehydrogenase/reductase (SDR) family. |

| This compound 1,2-dioxygenase (BphC) | 1.13.11.39 | Catalyzes the meta-cleavage of the catechol ring of this compound.[16] | An extradiol dioxygenase that is crucial for opening the aromatic ring. |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) | 3.7.1.8 | Hydrolyzes the ring cleavage product into benzoic acid and 2-hydroxypenta-2,4-dienoate. | Completes the "upper" biphenyl degradation pathway. |

Part 4: Visualizing the Metabolic Pathways

Diagram 1: Biosynthesis of Biphenyl Phytoalexins in Plants

Caption: Biosynthesis of the biphenyl phytoalexin aucuparin in plants.

Diagram 2: Microbial Degradation of Biphenyl

Caption: The upper biphenyl catabolic pathway in microorganisms.

Conclusion and Future Perspectives

This compound stands as a testament to the intricate and often-cyclical nature of biochemical pathways in our environment. While its role in the degradation of pollutants is well-established, a deeper appreciation of its origins from naturally occurring plant and fungal biphenyls is crucial. This understanding opens up new avenues for research, including:

-

Bioprospecting for Novel Enzymes: The diverse array of naturally occurring biphenyls suggests the existence of a wide range of microbial enzymes with different substrate specificities for biphenyl degradation. These could be harnessed for more effective bioremediation of complex PCB mixtures.

-

Harnessing Plant-Microbe Synergies: Enhancing the production of biphenyl phytoalexins in plants and promoting the growth of associated degrading microbes could lead to more effective in situ bioremediation of contaminated soils.

-

Drug Discovery and Development: The biphenyl scaffold is a privileged structure in medicinal chemistry. Understanding the biosynthesis and metabolism of natural biphenyls could inspire the development of novel therapeutic agents.

This guide has provided a comprehensive overview of the natural occurrence and metabolic pathways of this compound, grounded in the current scientific literature. It is our hope that this will serve as a valuable resource for researchers and professionals working to unravel the complexities of microbial metabolism and its applications.

References

-

This compound 1,2-dioxygenase - Wikipedia. (n.d.). Retrieved from [Link]

- Beerhues, L., & Liu, B. (2009). Biosynthesis of biphenyls and benzophenones--evolution of benzoic acid-specific type III polyketide synthases in plants. Phytochemistry, 70(15-16), 1719–1727.

- Chizzali, C., & Beerhues, L. (2012). Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins. Phytochemistry, 82, 24-34.

- Xie, J., et al. (2020).

- Hutabarat, L. S., et al. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Phytochemistry, 94, 134-141.

- Chen, J., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Pharmacology, 13, 1045050.

- Reim, S., et al. (2023). Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins. Planta, 258(4), 81.

- Marek, R. F., et al. (2017). Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. Environmental Science & Technology, 51(16), 9060–9068.

- Ma, Q., et al. (2018). Biphenyl derivatives from the aerial parts of Oenanthe javanica and their COX-2 inhibitory activities. Chemistry & Biodiversity, 15(11), e1800480.

- Dodge, R. H., Cerniglia, C. E., & Gibson, D. T. (1979). Fungal metabolism of biphenyl. The Biochemical journal, 178(1), 223–230.

- Gilbert, E. S., & Gadda, G. (2009). Biphenyl-metabolizing bacteria in the rhizosphere of horseradish and bulk soil contaminated by polychlorinated biphenyls as revealed by stable isotope probing. Applied and environmental microbiology, 75(21), 6858–6866.

- Chizzali, C., et al. (2016). Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars. PloS one, 11(7), e0158713.

- Jeandet, P., et al. (2014). Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health. Molecules, 19(11), 18033-18058.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Dodge, R. H., Cerniglia, C. E., & Gibson, D. T. (1979). Fungal metabolism of biphenyl. Biochemical Journal, 178(1), 223-230.

- Chen, J., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Pharmacology, 13, 1045050.

-

Biphenyl synthase - Wikipedia. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H10O2). Retrieved from [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:16205). Retrieved from [Link]

- Hroudova, K., et al. (2009). Biphenyl-metabolizing bacteria in the rhizosphere of horseradish and bulk soil contaminated by polychlorinated biphenyls as revealed by stable isotope probing. Applied and Environmental Microbiology, 75(21), 6858-6866.

- Baschieri, A., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 11(7), 1332.

- Al-Abri, M. Z., et al. (2020). Recent advances in the biodegradation of polychlorinated biphenyls. World Journal of Microbiology and Biotechnology, 36(9), 134.

- Plá, A., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765.

- Furukawa, K. (2000). Microbial Degradation of Polychlorinated Biphenyls (PCBs). In: Lovley, D.R. (eds) Environmental Microbe-Metal Interactions. ASM Press, Washington, DC.

- Master, E. R., & Mohn, W. W. (2001). Potential for Microbial Biodegradation of Polychlorinated Biphenyls in Polar Environments. In: Margesin R., Schinner F. (eds) Cold-Adapted Organisms. Springer, Berlin, Heidelberg.

- Kumar, A., et al. (2021). Microbial Transformation and Degradation of Polychlorinated Biphenyls. In: Kumar, V., Kumar, R., Singh, J. (eds)

-

PathBank. (2023). Naphthalene degradation. Retrieved from [Link]

- Bellner, L., et al. (2023). The Role of Biliverdin Reductase, a Heme Degradation Pathway Enzyme, in the Development of Vasospasm after Subarachnoid Hemorrhage. International Journal of Molecular Sciences, 24(13), 10892.

- Martínez-de la Cruz, A., et al. (2021). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism.

- Zhao, L., et al. (2020). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 11(31), 8146-8154.

Sources

- 1. Fungal metabolism of biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphenyl synthase - Wikipedia [en.wikipedia.org]

- 3. [PDF] Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Plant-Microbe Interactions Using a Rhizosphere Metabolomics-Driven Approach and Its Application in the Removal of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effects of Polychlorinated Biphenyls (PCBs) and Their Hydroxylated Metabolites (OH-PCBs) on Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fungal metabolism of biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Biphenyl-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key physical properties of Biphenyl-2,3-diol (CAS No: 1133-63-7), a significant member of the hydroxybiphenyls class of compounds. With applications ranging from polymer science to pharmaceutical development, a thorough understanding of its melting point and solubility characteristics is paramount for its effective utilization. This document synthesizes experimental data with theoretical principles to offer a robust resource for laboratory and development settings. We delve into the structural rationale behind its physical behavior and provide detailed, field-proven protocols for the empirical determination of these properties.

Introduction to this compound: A Molecule of Interest

This compound, also known as 2,3-Biphenyldiol or 3-Phenylcatechol, is an aromatic organic compound with the molecular formula C₁₂H₁₀O₂.[1][2] Its structure, featuring a biphenyl backbone with two hydroxyl groups at the 2 and 3 positions of one of the phenyl rings, classifies it as a member of the catechols and hydroxybiphenyls.[1] This specific arrangement of functional groups imparts a unique set of physical and chemical properties that are of significant interest in various scientific disciplines.

The presence of both hydrophobic (the biphenyl rings) and hydrophilic (the hydroxyl groups) moieties results in a nuanced solubility profile. Furthermore, the capacity for intra- and intermolecular hydrogen bonding significantly influences its melting point and interactions with different solvent systems. This guide will explore these properties in detail, providing both the "what" and the "why" to empower researchers in their experimental design and application development.

Core Physical Properties of this compound

The fundamental physical characteristics of a compound are critical for its handling, purification, and application. For this compound, the melting point and solubility are of primary importance.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available experimental and predicted data.

| Property | Value | Source |

| Melting Point | 114 °C (in Ligroin) | Experimental |

| Molecular Weight | 186.21 g/mol | Computed |

| LogP (Octanol-Water Partition Coefficient) | 2.7 | Predicted |

| Water Solubility | Low (predicted) | Inferred from LogP |

| Organic Solvent Solubility | Higher than water (predicted) | Inferred from LogP |

Note: Ligroin is a non-polar hydrocarbon solvent. The melting point can vary slightly depending on the solvent used for crystallization and the purity of the sample.

Scientific Integrity & Logic: The "Why" Behind the Properties

As a Senior Application Scientist, it is crucial to move beyond mere data reporting and delve into the causal relationships between molecular structure and observable physical properties. This understanding is key to predicting behavior, troubleshooting experimental anomalies, and designing novel applications.

Melting Point: A Tale of Two Forces

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change represents the point at which the kinetic energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. For this compound, the melting point of 114 °C is a reflection of a balance between two primary intermolecular forces:

-

Van der Waals Forces: The biphenyl backbone provides a significant nonpolar surface area, leading to substantial London dispersion forces between molecules. These forces contribute to the overall stability of the crystal lattice.

-

Hydrogen Bonding: The two hydroxyl groups are capable of forming strong hydrogen bonds. In the solid state, these bonds create a network that requires significant thermal energy to disrupt. The proximity of the hydroxyl groups at the 2 and 3 positions may also allow for intramolecular hydrogen bonding, which can influence the crystal packing and, consequently, the melting point.

Compared to its parent compound, biphenyl, which has a melting point of 69.2 °C, the presence of the two hydroxyl groups in this compound significantly increases the melting point due to the additional energy required to overcome the hydrogen bonding network.[3]

Solubility: The "Like Dissolves Like" Principle in Action

The solubility of a substance is its ability to form a homogeneous solution with a solvent. The adage "like dissolves like" is a fundamental principle that governs solubility, referring to the polarity of the solute and solvent.

-

Water Solubility: this compound is predicted to have low solubility in water. While the hydroxyl groups can form hydrogen bonds with water molecules, the large, nonpolar biphenyl portion of the molecule is hydrophobic ("water-fearing").[4] The energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the nonpolar biphenyl moiety is not sufficiently compensated by the formation of new solute-water interactions. The predicted LogP value of 2.7, being a positive number, further indicates a preference for a nonpolar environment (octanol) over a polar one (water).

-

Organic Solvent Solubility: this compound is expected to be more soluble in organic solvents, particularly those with moderate to high polarity that can also act as hydrogen bond acceptors.

-

Polar Protic Solvents (e.g., Ethanol): Solvents like ethanol can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the hydroxyl groups of this compound. The alkyl chain of ethanol can also interact favorably with the biphenyl backbone.

-

Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents possess a dipole moment and can act as hydrogen bond acceptors (via the oxygen atom), interacting with the hydroxyl groups of the solute. Their organic nature also allows for favorable van der Waals interactions with the biphenyl rings.[5]

-

Nonpolar Solvents (e.g., Hexane): While the biphenyl backbone will have favorable interactions with nonpolar solvents, the polar hydroxyl groups will be poorly solvated, likely leading to lower solubility compared to polar organic solvents.

-

The interplay of these interactions dictates the extent to which this compound will dissolve in a given solvent system.

Experimental Protocols: Empirical Determination of Physical Properties

To ensure scientific rigor, the physical properties of a compound should be determined empirically. The following are detailed, step-by-step protocols for determining the melting point and solubility of this compound.

Melting Point Determination

The determination of a sharp melting point is a reliable indicator of a compound's purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample should be packed to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube into the sample holder of the apparatus.

-

Place a calibrated thermometer in the designated port.

-

-

Measurement:

-

Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, set the heating rate to a slow and steady 1-2 °C/min, starting from a temperature approximately 20 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.

-

-

Data Interpretation:

-

A pure compound will exhibit a sharp melting point range (typically 0.5-1 °C).

-

Impurities will typically cause a depression and broadening of the melting point range.

-

Visualization of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A systematic approach is necessary to determine the solubility of this compound in various solvents.

Methodology: Shake-Flask Method for Qualitative and Semi-Quantitative Solubility

-

Preparation:

-

Label a series of small, sealable test tubes or vials for each solvent to be tested (e.g., water, ethanol, acetone, diethyl ether).

-

Accurately weigh a small amount of this compound (e.g., 10 mg) into each tube.

-

-

Solvent Addition and Equilibration:

-

Add a known volume of the first solvent (e.g., 1 mL) to the corresponding tube.

-

Seal the tube and shake it vigorously for 1-2 minutes.

-

Allow the tube to stand and observe if the solid has completely dissolved.

-

If the solid has not dissolved, continue to agitate the sample at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Observation and Classification:

-

Soluble: The entire solid dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved solid remains.

-

Insoluble: No apparent dissolution of the solid.

-

-

Semi-Quantitative Assessment (for soluble compounds):

-

If the initial amount dissolved, incrementally add more weighed portions of this compound, shaking after each addition, until a saturated solution (with a small amount of undissolved solid) is obtained.

-

The approximate solubility can be calculated as the total mass of solute dissolved in the volume of solvent used (e.g., in mg/mL).

-

Visualization of Solubility Assessment Workflow:

Caption: Workflow for Solubility Assessment.

Conclusion

The physical properties of this compound, particularly its melting point of 114 °C and its predicted low water solubility and higher solubility in organic solvents, are direct consequences of its molecular structure. The interplay between the hydrophobic biphenyl backbone and the hydrogen-bonding capable hydroxyl groups governs its behavior in different physical states and solvent environments. The provided experimental protocols offer a reliable framework for the empirical validation of these properties, ensuring data integrity and reproducibility in a research and development setting. This guide serves as a foundational resource for scientists and professionals working with this versatile compound.

References

-

PubChem. (n.d.). 2,3-Dihydroxybiphenyl. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

NIH 3D. (n.d.). This compound. National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-2,3'-diol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Biphenyl. Retrieved January 13, 2026, from [Link]

-

Grokipedia. (n.d.). Biphenyl. Retrieved January 13, 2026, from [Link]

-

Brainly.com. (2023). Why is biphenyl more soluble in diethyl ether than in water?. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C12H10O2). Retrieved January 13, 2026, from [Link]

-

ChemBK. (n.d.). [1,1'-biphenyl]-2,3'-diol. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). This compound 1,2-dioxygenase. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-diol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Biphenyl-2,3-diol Isomers

Introduction: The Significance of Biphenyl-2,3-diol in Drug Discovery and Development

This compound, a hydroxylated derivative of biphenyl, represents a core structural motif in numerous biologically active compounds and pharmaceutical drugs.[1][2] As a member of the catechol family, its isomers possess unique electronic and structural characteristics that govern their interactions with biological targets.[1] A comprehensive understanding of the thermodynamic properties of these isomers is paramount for researchers, scientists, and drug development professionals. This knowledge underpins critical aspects of drug design, including predicting binding affinities, understanding metabolic pathways, and optimizing formulation stability. This guide provides an in-depth exploration of the thermodynamic landscape of this compound isomers, synthesizing theoretical calculations with established experimental principles to offer a robust framework for their study.

Isomerism in this compound: A Primer on Atropisomerism and Stereoisomers

The biphenyl scaffold is not planar, with the two phenyl rings typically twisted relative to each other due to steric hindrance between the ortho-hydrogens.[3] The introduction of substituents, particularly in the ortho positions, can restrict rotation around the central carbon-carbon single bond, leading to a phenomenon known as atropisomerism.[4] These stable, non-interconverting rotational isomers, or atropisomers, are a form of axial chirality and can exhibit distinct biological activities.[4]

In the case of this compound, the presence of hydroxyl groups can lead to various stereoisomers, including enantiomers and diastereomers, depending on the spatial arrangement of the substituents. The relative stability of these isomers is a direct consequence of their thermodynamic properties.

Computational Approaches to Unraveling Thermodynamic Properties

In the absence of extensive experimental data for this compound, computational chemistry serves as a powerful tool to predict and understand its thermodynamic characteristics. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in this regard.[3][5][6][7][8]

A key study by Pacios et al. (2009) employed ab initio MP2 calculations to investigate the structure and thermodynamics of cis- and trans-2,3-biphenyl-dihydrodiols and their dehydrogenation to 2,3-biphenyldiol.[9][10][11] Their work provides valuable insights into the relative stabilities and reaction thermodynamics of these compounds.

Key Findings from Computational Studies:

-

Formation Thermodynamics: The formation of 2,3-biphenyldiol from its dihydrodiol precursors is reported to be enthalpically and entropically driven.[9][10]

-

Reaction Enthalpies and Free Energies: The dehydrogenation of cis- and trans-2,3-biphenyl-dihydrodiols is an endothermic process, with a change in reaction enthalpy (ΔHR) of approximately 1.5-4 kcal mol-1.[9][10] However, the reaction is exergonic, with a negative change in Gibbs free energy (ΔGR) of approximately -5 to -7.5 kcal mol-1, indicating a spontaneous process.[9][10]

-

Tautomerization: The final tautomerization to 2,3-biphenyldiol is thermodynamically favorable, with a significant negative change in both enthalpy (ΔHR ≈ -27 kcal mol-1) and Gibbs free energy (ΔGR ≈ -28 kcal mol-1).[9][10]

Workflow for Computational Thermodynamic Analysis

The following diagram illustrates a typical workflow for the computational determination of thermodynamic properties of this compound isomers.

Caption: Computational workflow for determining thermodynamic properties of this compound isomers.

Experimental Determination of Thermodynamic Properties: A Methodological Overview

While computational methods provide invaluable predictions, experimental validation is the gold standard. The thermodynamic properties of this compound isomers can be determined using a suite of well-established experimental techniques, often applied to phenols and other aromatic compounds.[12][13][14]

Calorimetry: Measuring Enthalpy Changes

-

Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion (ΔcH°). From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law. For a solid sample like this compound, the solid phase enthalpy of formation is determined.[15]

-

Differential Scanning Calorimetry (DSC): DSC is employed to measure heat capacity (Cp) as a function of temperature.[16] It can also be used to determine the enthalpy of fusion (ΔfusH) and the melting point (Tfus).

Vapor Pressure Measurements: Determining Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH) is a crucial parameter for converting thermodynamic data from the condensed phase to the gas phase, which is often the standard state for computational studies. Techniques like the Knudsen effusion method or transpiration method can be used to measure the vapor pressure of a solid as a function of temperature. The Clausius-Clapeyron equation can then be used to determine the enthalpy of sublimation.

Experimental Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet of the this compound isomer is prepared.

-

Calorimeter Setup: The pellet is placed in a crucible inside a high-pressure vessel (the "bomb"), which is then pressurized with pure oxygen.

-

Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is meticulously recorded.

-

Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system. This allows for the determination of the enthalpy of combustion.

Caption: Step-by-step workflow for bomb calorimetry.

Data Summary: Thermodynamic Properties of Biphenyl and Related Compounds

To provide context for the expected thermodynamic properties of this compound, the following table summarizes key experimental data for the parent compound, biphenyl, and the related molecule, phenol.

| Property | Biphenyl (C12H10) | Phenol (C6H6O) |

| Standard Enthalpy of Formation (gas, 298.15 K) | 178.9 ± 1.1 kJ/mol[17] | -96.4 ± 0.6 kJ/mol (experimental)[18], -91.8 ± 2.5 kJ/mol (calculated)[18] |

| Standard Molar Entropy (solid, 298.15 K) | 209.38 J/mol·K[19] | 144.0 J/mol·K |

| Heat Capacity (solid, 298.15 K) | 198.39 J/mol·K[19][20] | 127.4 J/mol·K |

| Enthalpy of Fusion | 18.58 kJ/mol[21] | 11.3 kJ/mol |

| Enthalpy of Sublimation (298.15 K) | 81.3 kJ/mol | 68.5 kJ/mol |

Note: Data for phenol is sourced from the NIST WebBook where not otherwise cited.[14]

Bridging Theory and Experiment: A Self-Validating System

A robust understanding of the thermodynamic properties of this compound isomers is achieved by integrating computational and experimental approaches. This creates a self-validating system where:

-

Computation Guides Experimentation: Theoretical calculations can predict the most stable isomers, guiding synthetic efforts and identifying the most critical species for experimental characterization.

-

Experiment Validates Computation: Experimental data on properties like enthalpy of formation provide a benchmark for the accuracy of computational methods. Discrepancies can highlight the need for higher levels of theory or more sophisticated computational models.

This synergistic relationship is crucial for building a reliable thermodynamic database for these important molecules.

Conclusion: The Path Forward in Drug Development

A thorough grasp of the thermodynamic properties of this compound isomers is not merely an academic exercise; it is a fundamental requirement for rational drug design and development. By leveraging both cutting-edge computational techniques and rigorous experimental methodologies, researchers can elucidate the structure-energy relationships that govern the behavior of these molecules. This knowledge will undoubtedly accelerate the discovery and optimization of new therapeutics that incorporate the this compound scaffold.

References

- Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68.

- Pacios, L. F. (2009). Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics.

- Journal of The Chemical Society of Pakistan. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals.

- Semantic Scholar. (n.d.). DFT Studies of Biphenyl Derivatives , Potential Application as Chiral Dopants for Liquid Crystals.

- ResearchGate. (n.d.). (PDF)

- Chemistry Journal of Moldova. (n.d.).

- ChemRxiv. (n.d.). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption.

- Parsons, G. H., Rochester, C. H., Rostron, A., & Sykes, P. C. (1972). The thermodynamics of hydration of phenols. Journal of the Chemical Society, Perkin Transactions 2, (2), 126-130.

- PubMed Central. (2015).

- ResearchGate. (n.d.). Ideal gas thermodynamic properties of biphenyl | Request PDF.

- ResearchGate. (n.d.).

- Cheméo. (n.d.). Chemical Properties of Phenol (CAS 108-95-2).

- NIST. (n.d.). Phenol. NIST WebBook.

- Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.

- ACS Publications. (2016). Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A.

- Semantic Scholar. (n.d.). Computational studies on biphenyl derivatives.